molecular formula C29H34N2O2 B300242 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide

Cat. No.: B300242
M. Wt: 442.6 g/mol
InChI Key: LDPOQWNTRRGURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide, also known as Compound 32, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 exerts its pharmacological effects by selectively inhibiting the activity of PKC isoforms. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound 32 induces apoptosis and cell cycle arrest in cancer cells and regulates insulin secretion and glucose homeostasis in pancreatic beta cells.
Biochemical and Physiological Effects:
This compound 32 has been shown to have potent anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to regulate insulin secretion and glucose homeostasis in pancreatic beta cells, suggesting its potential use in the treatment of type 2 diabetes. Moreover, this compound 32 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has several advantages for lab experiments, including its high potency and selectivity for PKC isoforms. Moreover, it has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound 32 has some limitations, including its low solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has promising potential for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Future research should focus on optimizing the synthesis process to improve the yield and purity of this compound 32. Moreover, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Additionally, future research should explore the potential of this compound 32 in combination therapy with other anticancer or antidiabetic agents to enhance its therapeutic effects.

Synthesis Methods

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 4-tert-butyl-N-(2-methylphenyl)benzamide, which is then reacted with 4-tert-butylbenzoyl chloride to obtain this compound. The synthesis process has been optimized to obtain a high yield of pure this compound 32.

Scientific Research Applications

4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound 32 has also been used to study the role of PKC in the regulation of insulin secretion and glucose homeostasis. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Properties

Molecular Formula

C29H34N2O2

Molecular Weight

442.6 g/mol

IUPAC Name

4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl]benzamide

InChI

InChI=1S/C29H34N2O2/c1-19-24(30-26(32)20-11-15-22(16-12-20)28(2,3)4)9-8-10-25(19)31-27(33)21-13-17-23(18-14-21)29(5,6)7/h8-18H,1-7H3,(H,30,32)(H,31,33)

InChI Key

LDPOQWNTRRGURO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.